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Cat. No.: B14059270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fluoxymesterone, a potent synthetic anabolic-androgenic steroid (AAS), is a derivative of

testosterone characterized by a fluoro group at the C9α position, a hydroxyl group at the C11β

position, and a methyl group at the C17α position. This modification significantly increases its

androgenic and anabolic potency compared to methyltestosterone. This in-depth technical

guide provides a comprehensive overview of the chemical synthesis of fluoxymesterone, its

detailed chemical and physical properties, and its mechanism of action. The information

presented is intended for researchers, scientists, and professionals involved in drug

development and steroid chemistry.

Chemical Properties
Fluoxymesterone is a white to off-white crystalline powder. It is practically insoluble in water,

sparingly soluble in ethanol, and slightly soluble in chloroform.[1] Key physicochemical

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C20H29FO3 [2]

Molecular Weight 336.44 g/mol [2]

Melting Point 240 °C (with decomposition) [1]

pKa 13.40 ± 0.70 (Predicted) [1]

Water Solubility ≤0.5 mg/mL [1]

Optical Rotation (α) +104° (c=1, EtOH) [1]

LogP 3.29 (Predicted)

Synthesis of Fluoxymesterone
The chemical synthesis of fluoxymesterone is a multi-step process that typically starts from

androstenedione or its hydroxylated derivative, 11α-hydroxy-4-androsten-3,17-dione. The latter

is often produced via microbial hydroxylation of androstenedione.[3] A common synthetic route

is outlined below.[3][4][5]

Synthesis Pathway

Starting Material Preparation Core Synthesis

Androstenedione 11α-hydroxy-4-androsten-3,17-dione

Microbial Hydroxylation
(e.g., Rhizopus sp.) Intermediate_A

Protection of C3-keto group
(e.g., Pyrrolidine enamine formation) Intermediate_B

Grignard reaction at C17
(CH3MgBr) Intermediate_C

Deprotection of C3-keto group
(Hydrolysis) Intermediate_D

Dehydration (C9-C11)
(e.g., Tosylation and elimination) Intermediate_E

Epoxidation of C9-C11 double bond
(e.g., with a peroxy acid) FluoxymesteroneEpoxide opening with HF

Click to download full resolution via product page

Caption: A generalized chemical synthesis pathway for fluoxymesterone.

Experimental Protocol (Representative)
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The following is a representative, non-exhaustive protocol for the synthesis of

fluoxymesterone starting from 11α-hydroxy-4-androsten-3,17-dione.

Step 1: Protection of the 3-keto group

To a solution of 11α-hydroxy-4-androsten-3,17-dione in an appropriate solvent (e.g., toluene),

add pyrrolidine. The mixture is heated to reflux with azeotropic removal of water to form the

enamine at the C3 position.

Step 2: Grignard Reaction at C17

The resulting enamine intermediate is then reacted with a Grignard reagent, such as

methylmagnesium bromide (CH3MgBr), in an ethereal solvent (e.g., THF) at low temperature.

This introduces the 17α-methyl group.

Step 3: Hydrolysis (Deprotection)

The C3-enamine is hydrolyzed back to a ketone by treatment with an aqueous acid (e.g., acetic

acid).

Step 4: Dehydration

The 11α-hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride in pyridine.

Subsequent treatment with a base (e.g., collidine) leads to the elimination of the tosyl group

and the formation of a double bond between C9 and C11.

Step 5: Epoxidation

The C9-C11 double bond is then epoxidized, for example, by using a peroxy acid like m-

chloroperoxybenzoic acid (mCPBA).

Step 6: Epoxide Opening with Hydrogen Fluoride

The final step involves the opening of the epoxide ring with hydrogen fluoride (HF) in a suitable

solvent system (e.g., THF/pyridine). This introduces the 9α-fluoro and 11β-hydroxyl groups,

yielding fluoxymesterone.
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Purification: The final product is typically purified by recrystallization from a suitable solvent

system (e.g., acetone/hexane).

Note: This is a generalized protocol. Specific reaction conditions, including temperatures,

reaction times, and purification methods, should be optimized for each specific setup. Yields for

each step can vary significantly based on the reaction conditions and scale.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of fluoxymesterone will show characteristic signals for

the steroid backbone, including singlets for the angular methyl groups, a signal for the vinylic

proton at C4, and signals for the protons on the carbon atoms bearing the hydroxyl groups.

¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the 20

carbon atoms in the fluoxymesterone molecule. The signals for the carbonyl carbon (C3),

the carbons of the double bond (C4 and C5), and the carbons attached to the fluorine and

oxygen atoms will be in their characteristic regions.

Infrared (IR) Spectroscopy
The IR spectrum of fluoxymesterone exhibits characteristic absorption bands corresponding

to its functional groups:

O-H stretch: A broad band in the region of 3400-3500 cm⁻¹ due to the hydroxyl groups.

C=O stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the α,β-

unsaturated ketone.

C=C stretch: An absorption band around 1610-1630 cm⁻¹ for the double bond in the A ring.

C-F stretch: An absorption in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of fluoxymesterone will show a molecular ion

peak (M⁺) at m/z 336. The fragmentation pattern will include characteristic losses of water
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(H₂O), methyl (CH₃), and hydrogen fluoride (HF).

Mechanism of Action and Metabolism
Fluoxymesterone exerts its effects by binding to and activating the androgen receptor (AR), a

member of the nuclear receptor superfamily.[6] This ligand-receptor complex then translocates

to the nucleus, where it binds to specific DNA sequences known as androgen response

elements (AREs) in the promoter regions of target genes, thereby modulating their

transcription. This leads to the anabolic and androgenic effects of the steroid.
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Caption: Simplified signaling pathway of fluoxymesterone via the androgen receptor.

Fluoxymesterone is metabolized in the liver through various pathways, including 6β-

hydroxylation, 5α- and 5β-reduction, 3-keto-oxidation, and 11-hydroxy-oxidation. The presence

of the 17α-methyl group hinders hepatic degradation, allowing for oral administration.[6]

Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Purity Analysis
Objective: To determine the purity of a fluoxymesterone sample.
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Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

Procedure:

Standard Preparation: Prepare a standard solution of fluoxymesterone of known

concentration in the mobile phase.

Sample Preparation: Prepare a sample solution of the fluoxymesterone to be analyzed in

the mobile phase.

Chromatographic Conditions:

Flow rate: 1.0 mL/min

Injection volume: 20 µL

Detection wavelength: 240 nm

Column temperature: 25 °C

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Calculation: Calculate the purity of the sample by comparing the peak area of the

fluoxymesterone in the sample chromatogram to that of the standard.

Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of fluoxymesterone to the androgen receptor.

Materials:
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Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)

Unlabeled fluoxymesterone

Assay buffer

Scintillation counter

Procedure:

Incubation: Incubate the androgen receptor preparation with a fixed concentration of [³H]-

DHT and varying concentrations of unlabeled fluoxymesterone in the assay buffer.

Separation: Separate the receptor-bound from the free radioligand. This can be achieved by

methods such as dextran-coated charcoal adsorption or filtration.

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of bound [³H]-DHT against the concentration of

fluoxymesterone. The IC₅₀ value (the concentration of fluoxymesterone that inhibits 50%

of the specific binding of [³H]-DHT) can be determined from this curve. The Ki (inhibition

constant) can then be calculated using the Cheng-Prusoff equation.
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Caption: General experimental workflows for HPLC analysis and AR binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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